5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative synthesized via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde in the presence of glacial acetic acid. The compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a Schiff base moiety (2-methoxybenzylidene) at position 2. The thiol (-SH) group at position 3 enhances its reactivity, enabling coordination with metal ions or participation in further functionalization . Its structure is confirmed by spectral techniques (IR, NMR, mass spectrometry), and its physicochemical properties, such as melting point and solubility, are influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group .
Properties
CAS No. |
677761-18-1 |
|---|---|
Molecular Formula |
C16H13FN4OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-14-5-3-2-4-12(14)10-18-21-15(19-20-16(21)23)11-6-8-13(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
CBMXEQSTRFUGPL-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis begins with the preparation of potassium 3-(2-furoyl/phenylacetyl)dithiocarbazates (3 , 6 ) from furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) via reaction with carbon disulfide in ethanolic potassium hydroxide. For the target compound, 4-fluorophenylacetic acid hydrazide replaces phenylacetic acid hydrazide to introduce the 4-fluorophenyl moiety.
Table 1: Reagents and Conditions for Intermediate Synthesis
Cyclization to Form the Triazole Core
Thiosemicarbazides undergo intramolecular cyclization in alkaline media to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. For example, heating 4a-e or 5a-e in sodium hydroxide solution (10% w/v) at 80°C for 4–6 hours produces the triazole scaffold. The amino group at position 4 is subsequently condensed with 2-methoxybenzaldehyde to form the Schiff base (imine) linkage.
Critical Parameters :
-
Alkali Concentration : Higher NaOH concentrations (≥10%) improve cyclization rates but risk hydrolyzing sensitive substituents.
-
Temperature Control : Prolonged heating above 90°C degrades the thiol group, necessitating precise thermal regulation.
Ultrasonic-Assisted Synthesis
Mechanism and Advantages
Recent advancements employ ultrasonic irradiation to accelerate the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde. This method reduces reaction times from hours to minutes and enhances yields by promoting efficient energy transfer.
Procedure :
-
4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and 2-methoxybenzaldehyde (0.012 mol) are dissolved in ethanol.
-
The mixture is irradiated at 40 kHz and 60°C for 20–30 minutes.
-
The product precipitates upon cooling and is recrystallized from methanol.
Table 2: Comparative Analysis of Synthesis Methods
Reaction Mechanism and Key Intermediates
Cyclization Pathway
The cyclization of thiosemicarbazides proceeds via nucleophilic attack of the thiolate ion on the adjacent carbonyl carbon, followed by dehydration to form the triazole ring. The mechanism is summarized as:
-
Deprotonation of the thiol group by NaOH.
-
Intramolecular cyclization to form the 1,2,4-triazole core.
-
Elimination of water to stabilize the aromatic system.
Schiff Base Formation
The condensation of the 4-amino group with 2-methoxybenzaldehyde occurs via nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to yield the imine. The reaction is acid-catalyzed, but ultrasonic methods bypass the need for exogenous catalysts.
Purification and Characterization
Isolation Techniques
Crude products are purified via recrystallization from methanol or ethanol, leveraging the poor solubility of triazole-thiols in polar protic solvents. Column chromatography (silica gel, ethyl acetate/hexane) is employed for analytically pure samples.
Spectroscopic Data
-
IR (KBr) : ν 2560 cm⁻¹ (S–H), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH3).
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, N=CH), 7.75–7.25 (m, 8H, aromatic), 3.85 (s, 3H, OCH3).
-
Mass Spectrometry : m/z 328.07 [M]⁺, consistent with C₁₆H₁₃FN₄OS.
Challenges and Optimization
Thiol Oxidation Mitigation
The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis and storage under anhydrous conditions. Antioxidants like ascorbic acid (0.1% w/v) are added to reaction mixtures to suppress disulfide formation.
Regioselectivity in Cyclization
Competing pathways may yield 1,3,4-triazole isomers. Using electron-withdrawing groups (e.g., 4-fluorophenyl) directs cyclization to the 1,2,4-triazole form by stabilizing the transition state through resonance.
Scalability and Industrial Relevance
While laboratory-scale yields exceed 80%, industrial production requires optimizing solvent recovery and minimizing hazardous waste. Continuous-flow reactors paired with microwave irradiation are under investigation to enhance throughput .
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol moiety undergoes characteristic sulfur-centered reactions:
Schiff Base (Imine) Reactivity
The imine group (-N=CH-) participates in reversible and irreversible transformations:
Triazole Ring Reactivity
The 1,2,4-triazole core shows moderate electrophilic substitution:
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent influences electronic effects:
| Reaction Type | Conditions | Products | Key Findings | Sources |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro derivatives | Limited reactivity due to electron-withdrawing fluorine (yield: 20-30%) | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | Cross-coupling at C4 fluorophenyl position (yield: 55-65%) |
Multicomponent Reactions
The compound participates in tandem reactions leveraging multiple functional groups:
Critical Analysis of Reactivity Trends
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been tested against various cancer cell lines.
The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance anticancer efficacy.
Anti-inflammatory Properties
Research has also highlighted the potential of triazole derivatives as anti-inflammatory agents. For example, molecular docking studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management.
| Study | Target Enzyme | Binding Affinity (kcal/mol) | Notes |
|---|---|---|---|
| Synthesis of alkyl derivatives | COX-1, COX-2 | -7.5 to -9.0 | Indicated promising anti-inflammatory activity . |
Antibacterial Activity
The antibacterial properties of triazole compounds have also been explored. Several derivatives exhibit activity against a range of microbial species, making them potential candidates for antibiotic development.
| Study | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| New imidazotriazole derivatives | Staphylococcus epidermidis | 0.09 µg/mL | Exhibited superior activity compared to standard antibiotics . |
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between triazole compounds and biological targets at the molecular level. These studies help predict the binding affinity and orientation of compounds within the active sites of enzymes or receptors.
Synthesis and Characterization
The synthesis of 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines, demonstrating that modifications to the phenyl and methoxy groups significantly influenced cytotoxicity.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers synthesized a series of triazole derivatives and assessed their ability to inhibit COX enzymes using in vitro assays and molecular docking simulations, revealing promising candidates for further development as anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Triazole derivatives with substituted phenyl or aromatic groups exhibit diverse biological and chemical properties. Below is a comparative analysis of structurally related compounds:
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () Substituents: 4-Nitrophenyl (electron-withdrawing) and 4-phenoxybenzylidene (bulky aromatic group). Activity: Forms metal complexes with enhanced antibacterial activity compared to the parent ligand. For example, its Cu(II) complex showed higher efficacy against Staphylococcus aureus (MIC: 8 µg/mL) . Synthesis: Prepared via Schiff base condensation in ethanol with 85% yield, similar to the target compound’s synthetic route .
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol () Substituents: 4-Methoxybenzylidene (electron-donating) and pyrazole (heterocyclic group). Activity: Demonstrated moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), attributed to the pyrazole moiety’s hydrogen-bonding capability . Yield: 73%, lower than the target compound’s typical yields (~80%) .
4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol () Substituents: 3-Bromobenzylidene (halogenated) and 4-(trifluoromethyl)phenyl (strongly electron-withdrawing). Activity: Exhibited potent enzyme inhibition (IC₅₀: 0.8 µM against urease), likely due to the trifluoromethyl group enhancing electrophilicity . Synthesis: Involves flash chromatography for purification, unlike the target compound’s simpler crystallization method .
5-(4-Methoxyphenyl)-4-((1-methylpyrrol-2-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol () Substituents: 4-Methoxyphenyl and pyrrole-based Schiff base. Activity: Limited antimicrobial data, but structural analogs show corrosion inhibition properties (e.g., 85% efficiency for zinc in HCl) due to sulfur’s chelating ability .
Key Findings
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound provides moderate bioactivity compared to stronger electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃), which enhance metal-binding and enzyme inhibition .
- Thiol Reactivity : The -SH group enables diverse applications, including corrosion inhibition (e.g., 85% efficiency for triazole-thiols in acidic media) and metal complexation .
Biological Activity
5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound exhibits unique properties due to the presence of a fluorophenyl group and a methoxybenzylidene moiety, along with a thiol group that enhances its reactivity and potential biological interactions.
The molecular formula of this compound is with a monoisotopic mass of approximately 328.0794 Da. The structure allows for the formation of hydrogen bonds due to the thiol and amine functionalities, which are crucial for its biological activity.
Biological Activities
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. Specifically, compounds containing the triazole ring can inhibit bacterial growth by targeting critical enzymes such as DNA gyrase and topoisomerase . The unique structure of 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol suggests potential efficacy against various pathogens due to its dual action as an antibacterial agent and a possible inhibitor of fungal growth.
Synthesis
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : A mixture of appropriate aldehydes and amines undergoes a condensation reaction to form the methoxybenzylidene derivative.
- Formation of Triazole Ring : The reaction between thioketones and hydrazines leads to the formation of the triazole ring.
- Purification : The product is purified through recrystallization or chromatography methods.
These methods allow for high yields and purity of the target compound.
Antimicrobial Activity
A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were found to be in the range of 31.25 - 62.5 μg/mL for synthesized compounds . This indicates that 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol possesses significant antimicrobial potential.
Structure-Biological Activity Relationship
The relationship between the chemical structure and biological activity is critical in understanding how modifications can enhance efficacy:
- Thiol Group : Enhances reactivity and potential interactions with biological targets.
- Fluorophenyl Group : Increases lipophilicity, potentially improving bioavailability.
- Methoxybenzylidene Moiety : May contribute to binding affinity with target enzymes.
Molecular Docking Studies
Molecular docking studies have shown that this compound can effectively bind to bacterial DNA gyrase with lower binding energy compared to traditional antibiotics. This suggests enhanced efficacy and reduced side effects when used in combination therapies.
Comparative Analysis
The table below summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol | Structure | Enhanced lipophilicity |
| 5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Increased antibacterial potency |
| 5-(Fluorobenzyl)-4H-1,2,4-triazole-3-thiol | Structure | Potentially improved bioavailability |
These compounds highlight the versatility of the triazole scaffold while emphasizing the unique functionalities present in 5-(4-Fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-(4-fluorophenyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound is synthesized via Schiff base formation by reacting a triazole-thiol precursor with 2-methoxybenzaldehyde. Purification typically involves silica gel column chromatography using a hexane:ethyl acetate solvent gradient (e.g., 75:25 v/v). Yields range from 72% to 86% depending on substituents and reaction conditions .
- Key Parameters : Optimize reaction time (4–6 hours), temperature (reflux in ethanol), and stoichiometric ratios (1:1.05 aldehyde:amine) to maximize yield.
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- 1H/13C NMR : Confirm imine (C=N) formation (δ ~8.5–9.0 ppm for 1H; ~150–160 ppm for 13C) and aromatic substituents (e.g., 4-fluorophenyl δ ~7.0–7.5 ppm) .
- HR-MS : Validate molecular ion peaks (e.g., [M+H⁺] calculated within ±0.005 Da error) .
- IR Spectroscopy : Identify thiol (-SH) stretching (~2550 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial Activity : Derivatives show efficacy against Staphylococcus aureus (MIC ~8 µg/mL) and antifungal activity comparable to fluconazole .
- Antiradical Activity : Substitution with electron-donating groups (e.g., 2-hydroxybenzylidene) enhances DPPH scavenging (>75% at 1×10⁻³ M) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo toxicity data?
- Case Study : While some derivatives show low cytotoxicity (IC₅₀ >100 µM in cancer cells), acute toxicity (LD₅₀ = 1190 mg/kg in mice) classifies the compound as low-toxicity (Class IV per Sidorov’s classification) .
- Strategies :
- Use in silico QSAR models to predict toxicity thresholds (e.g., cross-validation R² >0.85) .
- Adjust dosing regimens or modify the 2-methoxybenzylidene substituent to reduce off-target effects.
Q. What structural modifications enhance bioactivity while minimizing toxicity?
- SAR Insights :
- Electron-Withdrawing Groups : Nitro (-NO₂) or chloro (-Cl) substituents on the benzylidene ring improve antimicrobial potency but may increase toxicity .
- Hydrophobic Chains : Dec-9-en-1-yl groups enhance membrane permeability, boosting cytotoxicity (e.g., 83% yield in derivative 6t) .
Q. How do substituent positions influence spectroscopic and biological properties?
- Contradiction Analysis :
- Ortho vs. Para Substitution : 2-Methoxybenzylidene derivatives exhibit higher antiradical activity than 4-methoxy analogs due to steric and electronic effects .
- Fluorophenyl Position : 4-Fluorophenyl at the triazole 5-position enhances antimicrobial activity compared to 2-fluorophenyl analogs .
Methodological Recommendations
Q. What strategies improve reproducibility in synthesis?
- Critical Steps :
- Ensure anhydrous conditions during Schiff base formation to prevent hydrolysis.
- Use TLC (silica GF₂₅₄) with UV visualization to monitor reaction progress .
- Troubleshooting : Low yields may result from incomplete imine formation; add molecular sieves or increase reaction time.
Q. How should researchers validate bioactivity data?
- Assay Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
